Saquayamycin E

Farnesyl-Protein Transferase Ras Signaling Enzyme Inhibition

Saquayamycin E is an angucycline glycoside antibiotic, first isolated from a Streptomyces nodosus fermentation broth. It belongs to the aquayamycin-group of antibiotics, characterized by a benz[a]anthracene-derived core, and was discovered alongside its isomer Saquayamycin F during a targeted screen for microbial metabolites capable of inhibiting FPTase, a critical enzyme for Ras oncoprotein membrane localization.

Molecular Formula C43H50O16
Molecular Weight 822.8 g/mol
Cat. No. B1250948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquayamycin E
Synonymssaquayamycin E
Molecular FormulaC43H50O16
Molecular Weight822.8 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C
InChIInChI=1S/C43H50O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,9,12,14-15,19-22,28-30,32-34,40,46,48,51-52H,8,10-11,13,16-18H2,1-5H3
InChIKeyVWFXKMIXHGVTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saquayamycin E: A Differentiated Farnesyl-Protein Transferase (FPTase) Inhibitor for Targeted Oncology Research Procurement


Saquayamycin E is an angucycline glycoside antibiotic, first isolated from a Streptomyces nodosus fermentation broth [1]. It belongs to the aquayamycin-group of antibiotics, characterized by a benz[a]anthracene-derived core, and was discovered alongside its isomer Saquayamycin F during a targeted screen for microbial metabolites capable of inhibiting FPTase, a critical enzyme for Ras oncoprotein membrane localization [1]. This distinct molecular target immediately separates it from classical cytotoxic angucyclines and provides a verifiable basis for selection in Ras pathway-focused drug discovery programs.

1
FPTase pathway inhibition study fit Ras farnesylation target engagement in oncology signaling models.
2
Cell-model endpoint review Multidrug-resistant leukemia model screening context.
3
Antimicrobial screening context Gram-positive bacterial target probe selection.

Why Saquayamycin E Cannot Be Replaced by Close Saquayamycin or Angucycline Analogs


Within the angucycline family, subtle variations in the number, nature, and linkage of deoxysugar residues attached to the aquayamycin core profoundly alter biological activity profiles [1]. Saquayamycin E possesses a unique glycosylation pattern distinct from its closest relatives (e.g., Saquayamycins A–D) that translates into a specific inhibitory fingerprint against FPTase. Generic substitution with other saquayamycins or the simple aglycone aquayamycin is not functionally equivalent; aquayamycin itself shows negligible FPTase inhibition (IC50 > 60 µM) [2]. Therefore, procurement decisions based solely on the compound class ignore the critical structure-activity relationships (SAR) that define target engagement.

Target Compound
Saquayamycin E
Unique glycosylation pattern drives FPTase inhibition (IC50 reported at 2.0 µM).
Common Substitute
Aquayamycin (aglycone)
Lacks the saccharide decoration; FPTase inhibition >60 µM. Target engagement may not transfer.
Class-level SAR context: Saquayamycins A–D share the core but differ in sugar residues. Glycosylation pattern directly determines FPTase inhibitory fingerprint. Procurement based on compound class alone ignores critical structure-activity relationships.

Quantitative Differentiation Guide for Saquayamycin E Procurement


FPTase Inhibition: Head-to-Head Potency Comparison Against Family Members and Baseline Controls

Saquayamycin E inhibits farnesyl-protein transferase (FPTase) from bovine brain with an IC50 of 2.0 µM, as determined in a direct comparative assay that included all then-known saquayamycins, the core aglycone, and a clinical chemotype [1]. This confirmed its mechanism of action as a non-competitive inhibitor with respect to Ras protein. Its potency is in the same order of magnitude as the tetrapeptide positive control CVIM (1.0 µM) and the chemotherapy agent adriamycin (1.0 µM), but critically, the unadorned aglycone aquayamycin is essentially inactive (IC50 > 60 µM), demonstrating that the specific saccharide decoration of Saquayamycin E is a prerequisite for target engagement.

FPTase Inhibition
Head-to-head
IC50 = 2.0 µM
Saquayamycin B1.4 µM
Saquayamycin F1.8 µM
Aquayamycin>60 µM
CVIM (control)1.0 µM
>30× vs aglycone
Supports FPTase-mediated Ras signaling assay context.
Bovine brain FPTase, [³H]-FPP, 37°C. Non-competitive inhibition.
Farnesyl-Protein Transferase Ras Signaling Enzyme Inhibition Oncology

Cytotoxic Selectivity: Overcoming Adriamycin Resistance in P388 Leukemia Cell Assays

The foundational characterization of the saquayamycin family established that all members, a class that includes Saquayamycin E, inhibit the growth of both adriamycin-sensitive and adriamycin-resistant P388 murine leukemia cells [1]. This phenotype is particularly significant because adriamycin (doxorubicin) resistance is a major clinical obstacle mediated by P-glycoprotein efflux pumps, and the activity against resistant cells suggests Saquayamycin E is either not a substrate for these pumps or operates through a distinct cytotoxic mechanism.

Cytotoxicity Profile
Class-level
Active against sensitive & resistant P388 cells
Qualitative difference vs adriamycin
Supports multidrug-resistant cell-model endpoint review.
Class-level attribute. Specific IC50 for Saquayamycin E not reported.
Multidrug Resistance Leukemia P388 Cell Line Cytotoxicity

Antimicrobial Spectrum: Verified Activity Against Gram-Positive Bacteria as a Selection Criterion

The saquayamycin class exhibits selective antibacterial activity against Gram-positive bacteria, a property that has been confirmed across multiple fermentation batches and producing strains [1]. This Gram-positive specificity has been consistently observed for all characterized saquayamycins, including Saquayamycin E.

Antimicrobial Spectrum
Class-level
Gram-positive selective
Qualitative selectivity
Supports antimicrobial screening context for Gram-positive targets.
Class-level attribute. MIC data to verify for this congener.
Antimicrobial Resistance Gram-Positive Bacteria Antibiotic Discovery

Structural Confirmation and Purity: Physicochemical Definition of Saquayamycin E for Reproducible Experimentation

Saquayamycin E has been rigorously characterized, with its molecular formula established as C43H50O16 and a molecular weight of 822.8 g/mol (FAB-MS m/z 823 [M+H]+) [1]. Its optical rotation is [α]²³D -11.5° (c 0.2, CHCl₃), and it exhibits characteristic UV maxima at 218, 318, and 425 nm. This level of physicochemical definition ensures that researchers can independently verify the identity and purity of procured material.

Structural Identity
Specification review
-11.5°[α]²³D
Saquayamycin F-120°
Distinct from isomer F
Ensures isomer attribution for reproducible experimentation.
HPLC Rt 10.5 min vs 8.9 min (F). UV λmax 218, 318, 425 nm.
Natural Product Chemistry Quality Control Structural Elucidation

Validated Research and Industrial Application Scenarios for Saquayamycin E


Chemical Probe for Ras Farnesylation Inhibition in Oncology Target Validation

Saquayamycin E is directly applicable as a chemical probe in studies investigating the therapeutic relevance of Ras protein farnesylation [1]. Its FPTase IC50 of 2.0 µM positions it within the bioactive range for cellular assays, and its defined mechanism provides a basis for head-to-head comparisons with other farnesyltransferase inhibitors.

Comparator Standard for Structure-Activity Relationship (SAR) Studies in Angucycline Glycosides

The unique glycosylation pattern of Saquayamycin E and its quantitatively defined FPTase inhibitory activity make it an essential comparator standard for SAR campaigns aimed at optimizing angucycline glycosides for specific therapeutic targets [REFS-1, REFS-2]. Its differential activity compared to the inactive aglycone aquayamycin (>60 µM) provides a clear functional readout for the contribution of the saccharide side chain.

Lead Candidate for Overcoming Adriamycin Resistance in Multidrug-Resistant Cancer Models

Based on the class-level property of retaining activity against adriamycin-resistant P388 leukemia cells [3], Saquayamycin E can be advanced as a lead candidate in screening cascades designed to identify compounds that circumvent P-glycoprotein-mediated drug efflux. This scenario is particularly relevant for programs targeting relapsed or refractory hematological malignancies.

Application
Selection Property
Validation Focus
Ras farnesylation probe studies
FPTase inhibitory fingerprint
Ras signaling pathway-response context
Angucycline SAR comparator
Glycosylation-dependent target engagement
Aglycone vs glycoside functional readout
Multidrug-resistant leukemia screening
Cell-model endpoint review
P388 resistant subline response context
Gram-positive antimicrobial screening
Antimicrobial screening context
Gram-positive target selectivity review
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